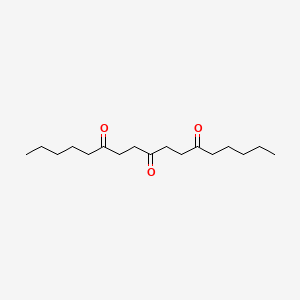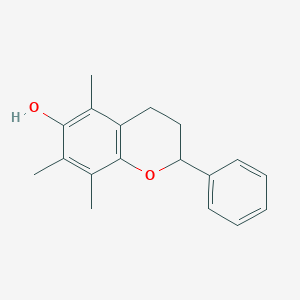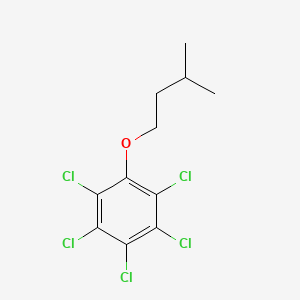
Isoamyl pentachlorophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamyl pentachlorophenyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound specifically consists of an isoamyl group (a five-carbon branched chain) and a pentachlorophenyl group (a benzene ring with five chlorine atoms attached).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoamyl pentachlorophenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the isoamyl alcohol is first converted to its alkoxide form using a strong base such as sodium hydride. This alkoxide then reacts with pentachlorophenyl halide to form the ether linkage .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes to enhance yield and efficiency. The Williamson ether synthesis remains a cornerstone method, but variations using silver oxide as a mild base or phase transfer catalysts can also be employed to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Isoamyl pentachlorophenyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. The most common reaction is the acidic cleavage of the ether bond, which can be achieved using strong acids like hydrobromic acid or hydroiodic acid .
Common Reagents and Conditions:
Acidic Cleavage: Involves the use of hydrobromic acid or hydroiodic acid. .
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the pentachlorophenyl group may allow for specific reactions under controlled conditions.
Major Products:
Applications De Recherche Scientifique
Isoamyl pentachlorophenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity profile.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated aromatic compounds.
Medicine: Explored for its potential use in drug development, especially in the synthesis of compounds with ether linkages.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of isoamyl pentachlorophenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo protonation and subsequent cleavage, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, particularly those involving chlorinated aromatic compounds .
Comparaison Avec Des Composés Similaires
Diphenyl Ether: Another ether with two phenyl groups, used in agrochemicals and as a flame retardant.
Methyl Phenyl Ether (Anisole): Used in perfumes and as an intermediate in organic synthesis.
Ethyl Phenyl Ether: Similar in structure but with an ethyl group instead of an isoamyl group .
Uniqueness: Isoamyl pentachlorophenyl ether is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The isoamyl group also contributes to its unique physical and chemical characteristics compared to other ethers .
Propriétés
Numéro CAS |
63918-79-6 |
|---|---|
Formule moléculaire |
C11H11Cl5O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3 |
Clé InChI |
PKDCVWRKTAWUET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


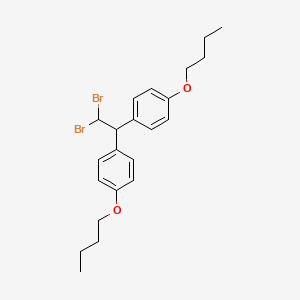

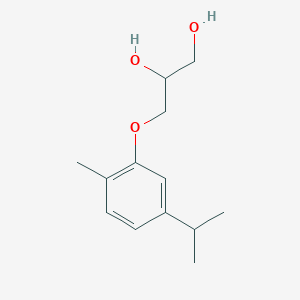

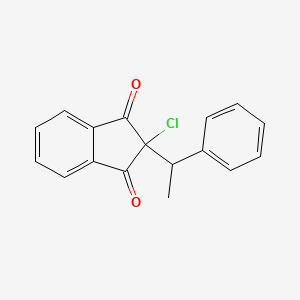
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)
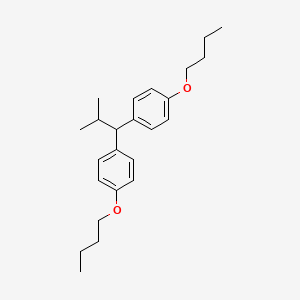
![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
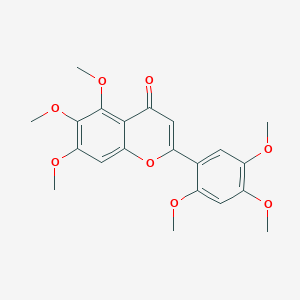
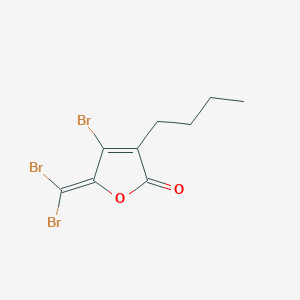
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
